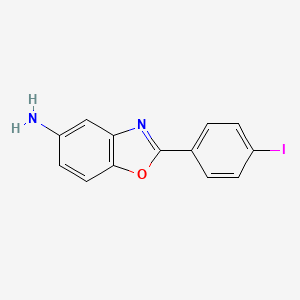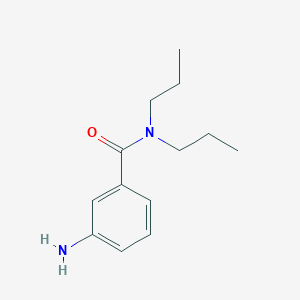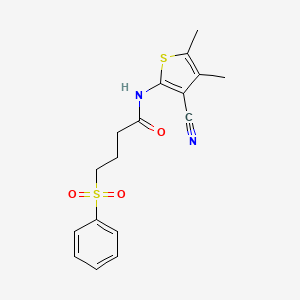![molecular formula C21H21Cl3FN3O2S B2411530 Chlorhydrate de 2-chloro-N-(6-chloro-4-méthylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoéthyl)benzamide CAS No. 1351594-58-5](/img/structure/B2411530.png)
Chlorhydrate de 2-chloro-N-(6-chloro-4-méthylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoéthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H21Cl3FN3O2S and its molecular weight is 504.83. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Ce composé a été étudié pour son activité anti-inflammatoire. Les chercheurs ont synthétisé des dérivés de ce benzamide en couplant des 2-amino benzothiazoles substitués avec de l'acide N-phényl anthranilique. Les composés résultants ont été ensuite modifiés en les faisant réagir avec du chlorhydrate de 1-(2-chloroéthyl)pipéridine ou du chlorhydrate de 4-(2-chloroéthyl)morpholine . Parmi ces dérivés, les composés 8b et 9b ont montré une inhibition significative de la COX-1 (valeurs de CI50 de 11,34 µM et 11,21 µM, respectivement) et une excellente sélectivité COX-2 (valeurs de SI de 103,09 et 101,90, respectivement). De plus, ils ont montré une inhibition substantielle de la dénaturation de l'albumine .
Inhibition de la corrosion
Le précurseur du composé, le 2-amino-6-chlorobenzothiazole, a été étudié pour son effet synergique sur l'inhibition de la corrosion de l'acier doux dans une solution d'HCl bouillante .
Potentiel anticancéreux
Bien que des études spécifiques sur ce composé soient limitées, les dérivés du benzothiazole ont montré des activités biologiques diverses. Certains composés à base de benzothiazole présentent des propriétés anticancéreuses .
Activité antituberculeuse
Bien que ce composé n'ait pas été directement étudié, des développements synthétiques récents de composés antituberculeux à base de benzothiazole ont été rapportés. Ces molécules ont été évaluées in vitro et in vivo, et leurs concentrations inhibitrices ont été comparées à celles des médicaments de référence standard .
Activité analgésique
La présence du cycle thiazolidinone dans les dérivés du benzothiazole a été associée à une activité anti-inflammatoire et analgésique accrue .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont été menées pour comprendre la vue géométrique tridimensionnelle de la liaison du ligand à ses récepteurs protéiques pour les composés puissants .
Mécanisme D'action
Target of Action
The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation . Among the series of similar compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation .
Pharmacokinetics
Benzothiazole derivatives are known for their good bioavailability and ability to cross biological membranes . .
Result of Action
The molecular and cellular effects of the compound’s action result in anti-inflammatory activity . By inhibiting the COX enzymes and subsequently reducing the production of prostaglandins, the compound helps to alleviate inflammation . In fact, certain derivatives of this compound have demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .
Propriétés
IUPAC Name |
2-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-6-fluoro-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2FN3O2S.ClH/c1-13-11-14(22)12-17-19(13)25-21(30-17)27(6-5-26-7-9-29-10-8-26)20(28)18-15(23)3-2-4-16(18)24;/h2-4,11-12H,5-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGYBDQSRQKJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(C=CC=C4Cl)F)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
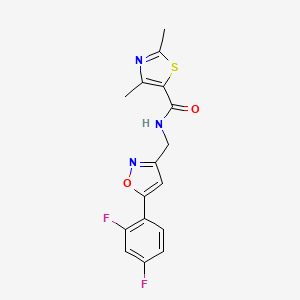
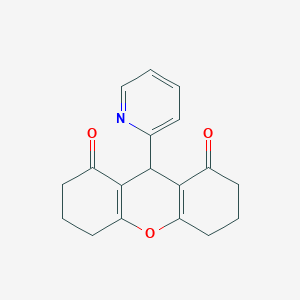
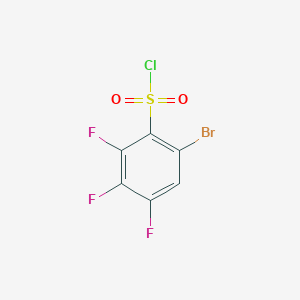
![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)
![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
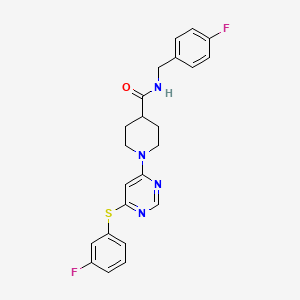
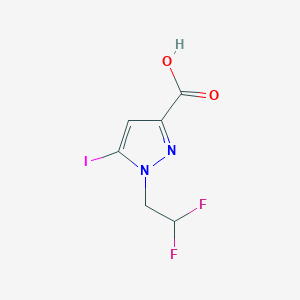
![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)

